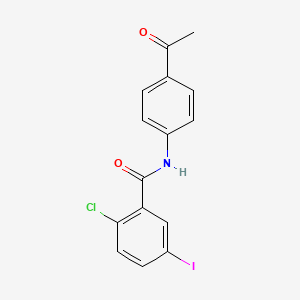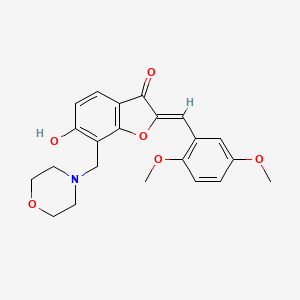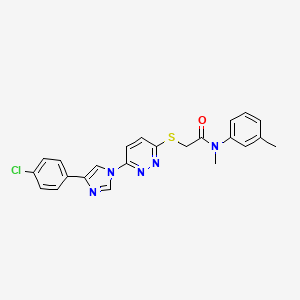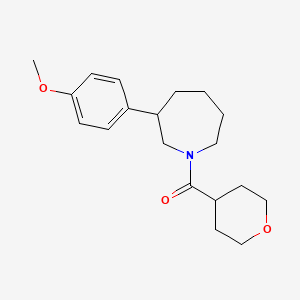
(E)-N-(3,4-dimethoxybenzylidene)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(3,4-dimethoxybenzylidene)thiophene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the thiophene ring and the benzylidene group in its structure suggests potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3,4-dimethoxybenzylidene)thiophene-2-sulfonamide typically involves the condensation of 3,4-dimethoxybenzaldehyde with thiophene-2-sulfonamide. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction can be represented as follows:
3,4-dimethoxybenzaldehyde+thiophene-2-sulfonamide→this compound
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-(3,4-dimethoxybenzylidene)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Possible antimicrobial or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (E)-N-(3,4-dimethoxybenzylidene)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets would require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antimicrobial properties.
Thiophene-2-sulfonamide: The parent compound without the benzylidene group.
3,4-Dimethoxybenzaldehyde: The aldehyde precursor used in the synthesis.
Uniqueness
(E)-N-(3,4-dimethoxybenzylidene)thiophene-2-sulfonamide is unique due to the presence of both the thiophene ring and the benzylidene group, which may confer distinct biological activities compared to other sulfonamides.
Propiedades
IUPAC Name |
(NE)-N-[(3,4-dimethoxyphenyl)methylidene]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S2/c1-17-11-6-5-10(8-12(11)18-2)9-14-20(15,16)13-4-3-7-19-13/h3-9H,1-2H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBJSEZVAHZQEM-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NS(=O)(=O)C2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/S(=O)(=O)C2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3-chloro-5-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2982255.png)


![2-Ethoxy-N-(4-{3-methylimidazo[2,1-B][1,3]thiazol-6-YL}phenyl)benzamide](/img/structure/B2982262.png)

![6-fluoro-1-methyl-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2982266.png)
![[(1R,3S)-3-Ethynylcyclohexyl]methanamine;hydrochloride](/img/structure/B2982267.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(prop-2-en-1-yl)thiophene-2-carboxamide](/img/structure/B2982268.png)
![N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)benzamide](/img/structure/B2982269.png)
![4,5,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2982272.png)


